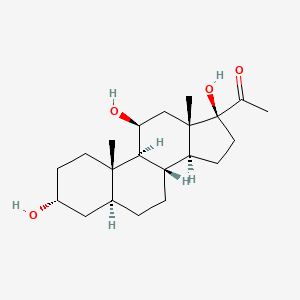
5alpha-Pregnan-3alpha,11beta,17-triol-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Pregnan-3alpha,11beta,17-triol-20-one is a steroidal compound with the molecular formula C21H34O4. It is a derivative of pregnane, a type of steroid nucleus, and is characterized by hydroxyl groups at the 3alpha, 11beta, and 17 positions, as well as a ketone group at the 20 position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Pregnan-3alpha,11beta,17-triol-20-one typically involves multi-step organic reactions starting from simpler steroidal precursors. One common approach is the hydroxylation of pregnane derivatives at specific positions using reagents such as osmium tetroxide or selenium dioxide. The reaction conditions often require controlled temperatures and the presence of catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
5alpha-Pregnan-3alpha,11beta,17-triol-20-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction of the ketone group at the 20 position to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Introduction of different functional groups at specific positions through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can produce diols.
Aplicaciones Científicas De Investigación
5alpha-Pregnan-3alpha,11beta,17-triol-20-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds and as a model compound for studying steroid chemistry.
Biology: Investigated for its potential role in modulating biological processes, such as hormone regulation and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5alpha-Pregnan-3alpha,11beta,17-triol-20-one involves its interaction with specific molecular targets and pathways. It may act on steroid hormone receptors, modulating their activity and influencing gene expression. Additionally, it can interact with enzymes involved in steroid metabolism, affecting the synthesis and degradation of other steroidal compounds.
Comparación Con Compuestos Similares
Similar Compounds
5alpha-Pregnane-3beta,11beta,21-triol-20-one: Similar structure with hydroxyl groups at different positions.
5beta-Pregnane-3alpha,17alpha,20alpha-triol: Differing in the stereochemistry and position of hydroxyl groups.
3beta-Hydroxy-5alpha-pregnan-20-one: Lacks the hydroxyl groups at the 11beta and 17 positions.
Uniqueness
5alpha-Pregnan-3alpha,11beta,17-triol-20-one is unique due to its specific arrangement of hydroxyl groups and ketone functionality, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H34O4 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
1-[(3R,5S,8S,9S,10S,11S,13S,14S,17S)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h13-18,23-25H,4-11H2,1-3H3/t13-,14+,15-,16-,17-,18+,19-,20-,21+/m0/s1 |
Clave InChI |
VHYUGQIWISVBRT-UFIOCQEHSA-N |
SMILES isomérico |
CC(=O)[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O |
SMILES canónico |
CC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


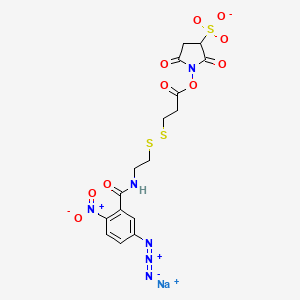
![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzenesulfonyl chloride](/img/structure/B15294447.png)
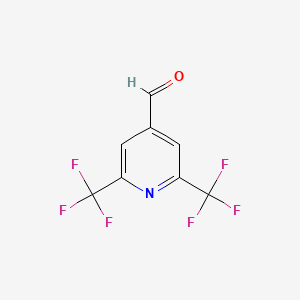

![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)

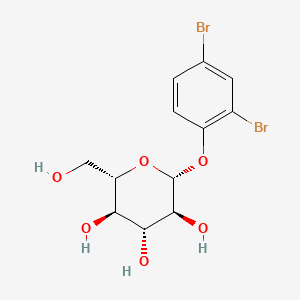

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride](/img/structure/B15294498.png)
![4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride](/img/structure/B15294506.png)

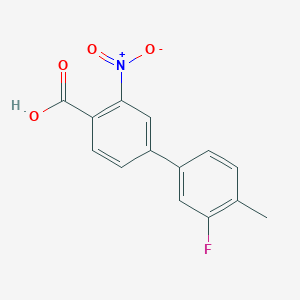
![(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15294511.png)
![6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid](/img/structure/B15294513.png)
